![molecular formula C11H12OS B14613759 Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)- CAS No. 58981-26-3](/img/structure/B14613759.png)
Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)-:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)- typically involves the acylation of 2,3-dihydro-2-methylbenzo[b]thiophene. This can be achieved through a Friedel-Crafts acylation reaction, where the thiophene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions: Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitution can take place at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution may involve reagents like bromine or nitric acid, while nucleophilic substitution can use reagents like sodium methoxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, its oxidation products may exhibit enhanced antimicrobial properties by disrupting microbial cell membranes.
相似化合物的比较
- Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)-
- Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)-
Comparison: Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to other thienobenzene derivatives, this compound may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in various research fields.
属性
CAS 编号 |
58981-26-3 |
|---|---|
分子式 |
C11H12OS |
分子量 |
192.28 g/mol |
IUPAC 名称 |
1-(2-methyl-2,3-dihydro-1-benzothiophen-5-yl)ethanone |
InChI |
InChI=1S/C11H12OS/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7/h3-4,6-7H,5H2,1-2H3 |
InChI 键 |
ZIUXLRWYQLLZDB-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=C(S1)C=CC(=C2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


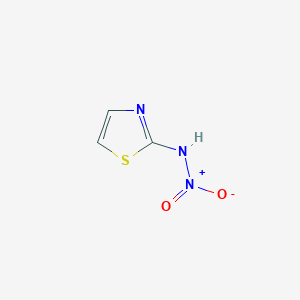
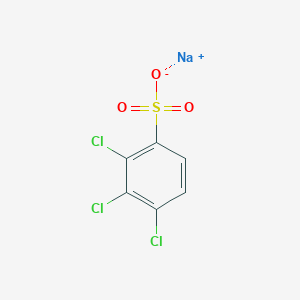
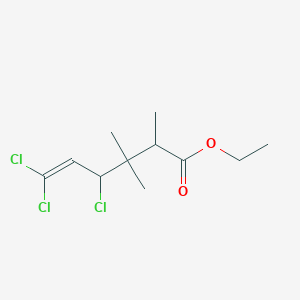
![1-[2-(2-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14613697.png)
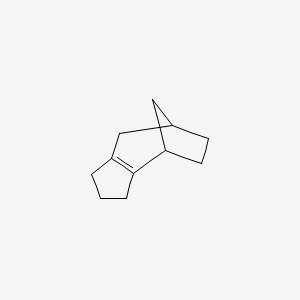
![4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile](/img/structure/B14613705.png)

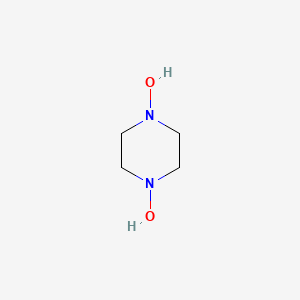
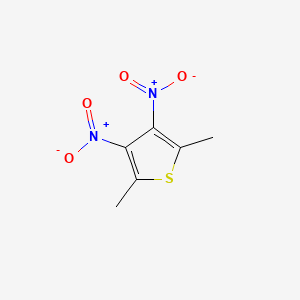
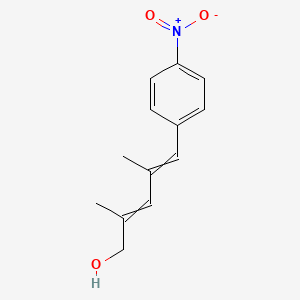
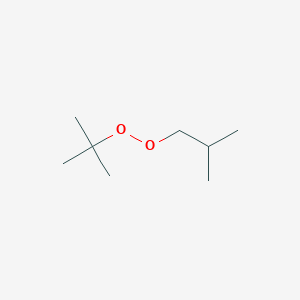

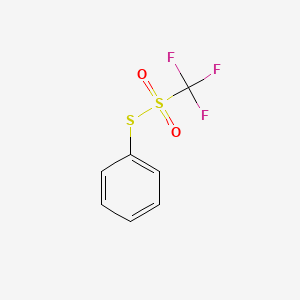
![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)
